molecular formula C23H24N4O5S B12161775 6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B12161775
M. Wt: 468.5 g/mol
InChI Key: WXKKERMDRYZKGI-UHFFFAOYSA-N
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Description

6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (hereafter referred to by its full IUPAC name for clarity) is a synthetic heterocyclic compound belonging to the isoindoloquinazoline family. Its core structure features a fused isoindole-quinazoline system with a 5,11-dione backbone, modified by a 3-oxopropyl side chain substituted with a 4-(methylsulfonyl)piperazine group.

The synthesis of the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione scaffold has been optimized via a one-pot, catalyst-free reaction using 2-formylbenzoic acid and substituted amines in acetic acid, as demonstrated by Sashidhara et al. . The addition of the 4-(methylsulfonyl)piperazine moiety likely enhances solubility and bioavailability, a common strategy in medicinal chemistry to improve drug-like properties.

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

6-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C23H24N4O5S/c1-33(31,32)25-14-12-24(13-15-25)20(28)10-11-26-21-16-6-2-3-7-17(16)23(30)27(21)19-9-5-4-8-18(19)22(26)29/h2-9,21H,10-15H2,1H3

InChI Key

WXKKERMDRYZKGI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with methylsulfonyl chloride under basic conditions to form 4-(methylsulfonyl)piperazine.

    Attachment of the Propyl Group: The next step is the alkylation of the piperazine intermediate with 3-bromopropionic acid to introduce the 3-oxopropyl group.

    Cyclization to Form the Quinazoline Core: The final step involves the cyclization of the intermediate with an appropriate isatoic anhydride derivative under acidic conditions to form the isoindoloquinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicine, 6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and neurology.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and quinazoline core allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazolines and their derivatives are well-studied for diverse biological activities, including kinase inhibition and antiproliferative effects. Below is a comparative analysis of the target compound with structurally related analogues:

Compound Core Structure Key Substituents Synthetic Method Reported Bioactivity
Target Compound 6,6a-Dihydroisoindoloquinazoline-5,11-dione 3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl One-pot, catalyst-free cyclization in acetic acid Limited data; hypothesized kinase inhibition based on sulfonyl-piperazine motif
2,6,8-Triaryl-1H-imidazo[4,5-g]quinazolines (e.g., compounds 5–12 ) Imidazo[4,5-g]quinazoline Aryl groups at positions 2, 6, 8 Cyclization of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes Anticancer activity (e.g., EGFR inhibition)
5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one (e.g., compound 4i ) Isoindoloquinazolinone Phenyl group at position 5 Same as target compound, but with p-toluidine substituent No specific bioactivity reported
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole-pyrazole hybrid Methoxyphenyl-pyrazole and triazole-thiadiazole Multi-step synthesis with diethyl oxalate and ketones Antifungal activity via 14-α-demethylase inhibition

Key Differences and Implications

Core Rigidity vs. Flexibility: The target compound’s 6,6a-dihydroisoindoloquinazoline core introduces partial saturation, reducing ring strain compared to fully aromatic imidazo[4,5-g]quinazolines . This may influence binding pocket compatibility in enzyme targets.

Functional Group Contributions :

  • The 4-(methylsulfonyl)piperazine group in the target compound is a polar, electron-withdrawing substituent that may enhance solubility and mimic phosphate groups in kinase-binding interactions. This contrasts with the aryl groups in imidazo[4,5-g]quinazolines, which prioritize hydrophobic interactions .
  • The 5,11-dione motif in the target compound could participate in hydrogen bonding, similar to the lactam rings in EGFR inhibitors like gefitinib.

Synthetic Accessibility :

  • The target compound’s one-pot synthesis is advantageous over multi-step routes required for triazolo-thiadiazoles or imidazoquinazolines , which involve hazardous reagents (e.g., NaH).

Pharmacological Potential

While direct bioactivity data for the target compound is sparse, inferences can be drawn from analogues:

  • Antifungal Activity : Unlike triazolo-thiadiazoles , the target compound lacks sulfur-rich heterocycles critical for 14-α-demethylase binding, making antifungal effects less likely.

Biological Activity

6-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound characterized by its unique structural features that include a piperazine moiety and a quinazoline core. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C23H24N4O5S
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : 6-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an enzyme inhibitor or receptor modulator, impacting signaling pathways involved in cell proliferation and apoptosis. The compound's structure suggests it could effectively bind to active sites of target proteins, influencing their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the quinazoline scaffold. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of quinazoline exhibited significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancers. The synthesized compounds showed IC50 values indicating effective inhibition of cell proliferation .
  • Induction of Apoptosis : Research found that certain quinazoline derivatives could induce apoptosis in cancer cells. For example, compounds led to increased expression of pro-apoptotic proteins like Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 in treated cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
6qMDA-MB-231<10Induces apoptosis via caspase activation
6uA549<8Inhibits EGFR signaling pathway
4aJurkat4–6.5G2/M phase arrest and apoptosis induction
4dTHP-1<5Upregulates pro-apoptotic factors

Synthesis and Structural Analysis

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Intermediate : Reaction of piperazine with methylsulfonyl chloride.
  • Alkylation : Introduction of the propyl group via alkylation with 3-bromopropionic acid.
  • Cyclization : Formation of the isoindoloquinazoline core through cyclization with isatoic anhydride derivatives under acidic conditions.

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